molecular formula C7H3ClFNO B2376709 1-Chloro-3-fluoro-2-isocyanatobenzene CAS No. 720678-21-7

1-Chloro-3-fluoro-2-isocyanatobenzene

Cat. No.: B2376709
CAS No.: 720678-21-7
M. Wt: 171.56
InChI Key: KMDUNDOCWFAOSP-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-isocyanatobenzene is an organic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol . It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and isocyanate groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

1-Chloro-3-fluoro-2-isocyanatobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-3-fluoro-2-nitrobenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds under controlled temperature conditions to yield the desired isocyanate compound . Industrial production methods often involve similar reaction pathways but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.

Chemical Reactions Analysis

1-Chloro-3-fluoro-2-isocyanatobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reagents and reaction conditions employed.

Scientific Research Applications

1-Chloro-3-fluoro-2-isocyanatobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins, through the formation of stable urea or carbamate linkages.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoro-2-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic groups such as amines and alcohols. This reactivity allows it to form stable covalent bonds with various substrates, making it useful in chemical synthesis and modification of biomolecules .

Comparison with Similar Compounds

1-Chloro-3-fluoro-2-isocyanatobenzene can be compared with other isocyanate compounds such as:

The presence of both chlorine and fluorine substituents in this compound makes it unique and can enhance its reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

1-chloro-3-fluoro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDUNDOCWFAOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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